molecular formula C22H23N3O2S B1669118 4-(3-((4-(2-Methyl-1H-imidazol-1-yl)phenyl)sulfanyl)phenyl)tetrahydro-2H-pyran-4-carboxamide CAS No. 179420-17-8

4-(3-((4-(2-Methyl-1H-imidazol-1-yl)phenyl)sulfanyl)phenyl)tetrahydro-2H-pyran-4-carboxamide

Cat. No. B1669118
CAS RN: 179420-17-8
M. Wt: 393.5 g/mol
InChI Key: VPTONMHDLLMOOV-UHFFFAOYSA-N
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Description

The compound “4-(3-((4-(2-Methyl-1H-imidazol-1-yl)phenyl)sulfanyl)phenyl)tetrahydro-2H-pyran-4-carboxamide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in many pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple rings and functional groups. The imidazole ring is a key feature, contributing to the compound’s chemical properties .

Scientific Research Applications

5-Lipoxygenase Inhibition

CJ-13610 is a potent inhibitor of 5-lipoxygenase (5-LO), an enzyme that plays a key role in the formation of pro-inflammatory leukotrienes . This makes it a valuable tool for studying 5-LO-mediated cell signaling .

Leukotriene B4 Biosynthesis Regulation

CJ-13610 has been shown to inhibit the biosynthesis of leukotriene B4, a potent inflammatory mediator . This can help in understanding the role of leukotrienes in various inflammatory diseases .

IL-6 mRNA Expression Regulation

The compound has been found to regulate the expression of IL-6 mRNA in macrophages . IL-6 is a cytokine that plays a crucial role in immune response, and its regulation can have significant implications in immunology research .

Fibrosis and Necroinflammation Reduction

CJ-13610 has demonstrated potential in reducing fibrosis and necroinflammation of the liver in carbon tetrachloride-treated mice . This suggests potential therapeutic applications in liver disease .

Prostaglandin E2 Release Interference

Research has shown that CJ-13610, along with other 5-LO inhibitors, can interfere with the release of prostaglandin E2 (PGE2) into the supernatants of cytokine-stimulated cells . This could have implications in the study of inflammation and pain .

Prostaglandin Export Inhibition

CJ-13610 has been found to inhibit the export of prostaglandins, leading to their accumulation within cells . This suggests that the compound could be used to study the mechanisms of prostaglandin transport .

Antihyperalgesic Activity

CJ-13610 has demonstrated antihyperalgesic activity in inflammatory pain models, including the acute carrageenan model and the chronic inflammatory model using complete Freund’s adjuvant . This suggests potential applications in pain management .

Inhibition of ATP-binding Cassette Transporter Multidrug Resistance Protein 4 (MRP-4)

CJ-13610 has been found to target the ATP-binding cassette transporter multidrug resistance protein 4 (MRP-4), which may be involved in the 5-LO inhibitor-mediated PGE2 inhibition . This could have implications in the study of drug resistance .

Mechanism of Action

Target of Action

CJ-13610, also known as 4-(3-((4-(2-Methyl-1H-imidazol-1-yl)phenyl)sulfanyl)phenyl)tetrahydro-2H-pyran-4-carboxamide, is a potent inhibitor of 5-lipoxygenase (5-LOX) . 5-LOX is a crucial enzyme in the synthesis of bioactive leukotrienes from arachidonic acid . These leukotrienes play a significant role in various inflammatory diseases .

Mode of Action

CJ-13610 competes with the enzyme at the site of action and is a non-redox and a non-iron-chelating inhibitor of 5-LOX . This compound inhibits the enzyme in cells and blood at concentrations between 0.210–0.570 µM .

Biochemical Pathways

CJ-13610 inhibits the biosynthesis of leukotriene B4 and regulates the IL-6 mRNA expression in macrophages . Leukotrienes are potent lipid mediators generated by 5-LOX activity on arachidonic acid . They increase vascular permeability, chemotaxis of polymorphonuclear leukocytes, release of mediators such as IL-1 and TNF, and increase Ca+ mobilization .

Pharmacokinetics

The metabolism of CJ-13610 was investigated in liver microsomes from human and preclinical species to evaluate the in vitro-in vivo correlation for metabolic clearance . The metabolism in human liver microsomes is primarily mediated by CYP3A4 and 3A5 . Clearance scaled from human liver microsomes yielded a better prediction when coupled with a Vd ss term that was scaled from dog .

Result of Action

CJ-13610 has demonstrated efficacy in preclinical models of pain . It has shown antihyperalgesic activity in inflammatory pain models including the acute carrageenan model and the chronic inflammatory model using complete Freund’s adjuvant . Furthermore, CJ-13610 has shown efficacy against osteoarthritis-like pain using the rat medial meniscal transection model . It also reduces fibrosis and necroinflammation of the liver in carbon tetrachloride-treated mice .

Action Environment

The therapeutic efficacy of 5-LOX inhibitors like CJ-13610 can be highly variable . This variability can be influenced by various environmental factors such as the presence of other medications, the individual’s genetic makeup, and the specific pathological condition being treated.

properties

IUPAC Name

4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfanylphenyl]oxane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c1-16-24-11-12-25(16)18-5-7-19(8-6-18)28-20-4-2-3-17(15-20)22(21(23)26)9-13-27-14-10-22/h2-8,11-12,15H,9-10,13-14H2,1H3,(H2,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPTONMHDLLMOOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC=C(C=C2)SC3=CC=CC(=C3)C4(CCOCC4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7047273
Record name 4-(3-{[4-(2-methyl-1H-imidazol-1-yl)phenyl]sulfanyl}phenyl)tetrahydro-2H-pyran-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7047273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-((4-(2-Methyl-1H-imidazol-1-yl)phenyl)sulfanyl)phenyl)tetrahydro-2H-pyran-4-carboxamide

CAS RN

179420-17-8
Record name CJ 13610
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179420178
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(3-{[4-(2-methyl-1H-imidazol-1-yl)phenyl]sulfanyl}phenyl)tetrahydro-2H-pyran-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7047273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CJ-13610
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5275PJ1C59
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

4-{3-[4-(2-Methyl-imidazol-1-yl)-phenyl sulfanyl]-phenyl}-tetrahydro-pyran-4-carbonitrile (27.35 g) were dissolved in t-BuOH (280 mL) at 50° C. To the solution, KOH (12.28 g) was added and the mixture was stirred overnight. The suspension was cooled to room temperature and water (180 mL) was added. The suspension obtained was filtered and the filtercake was dried at 50° C. to yield 4-{3-[4-(2-Methyl-imidazol-1-yl)-phenyl sulfanyl]-phenyl}tetrahydro-pyran-4-carboxylic acid amide (17.52 g, 55% yield).
Name
4-{3-[4-(2-Methyl-imidazol-1-yl)-phenyl sulfanyl]-phenyl}-tetrahydro-pyran-4-carbonitrile
Quantity
27.35 g
Type
reactant
Reaction Step One
Quantity
280 mL
Type
solvent
Reaction Step One
Name
Quantity
12.28 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3-((4-(2-Methyl-1H-imidazol-1-yl)phenyl)sulfanyl)phenyl)tetrahydro-2H-pyran-4-carboxamide
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4-(3-((4-(2-Methyl-1H-imidazol-1-yl)phenyl)sulfanyl)phenyl)tetrahydro-2H-pyran-4-carboxamide
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4-(3-((4-(2-Methyl-1H-imidazol-1-yl)phenyl)sulfanyl)phenyl)tetrahydro-2H-pyran-4-carboxamide

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